4-[[4-(2-Benzamido-4-methyl-1,3-thiazol-5-yl)-1,3-thiazol-2-yl]amino]benzoic acid
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Description
The chemical compound under discussion is a derivative of benzoic acid with additional thiazolyl and benzamido groups. These modifications suggest a compound with potential biological activity, given the known properties of benzoic acid derivatives and thiazole moieties in pharmaceuticals and agrochemicals.
Synthesis Analysis
While the specific synthesis of the queried compound is not documented, related research on benzoic acid derivatives shows a variety of synthesis methods. For example, Teitei (1980) described a four-step synthesis for 2-(5-phenylthiazol-4-yl)benzoic acids, highlighting the potential complexity and multistep nature of synthesizing such compounds (Teitei, 1980).
Molecular Structure Analysis
The molecular structure of similar compounds, such as the one analyzed by Kosma et al. (2012), shows that these molecules can exhibit planarity with specific groups inclined at significant angles, indicating potential for specific molecular interactions (Kosma, Selzer, & Mereiter, 2012).
Chemical Reactions and Properties
Chemical reactions involving thiazole derivatives often involve cyclization and substitution reactions. Barros et al. (2007) developed a method for the synthesis of benzoic acids featuring amino-cyano-imidazole moieties, suggesting that similar strategies could be applied to the synthesis and modification of the compound (Barros, Gonçalves, Oliveira-Campos, & Proença, 2007).
Physical Properties Analysis
The physical properties of compounds like the one of interest can be inferred from similar analyses, such as the fluorescence studies by Matwijczuk et al. (2018), which discuss how substituent groups affect the fluorescence of benzene derivatives (Matwijczuk, Karcz, & Pustuła, 2018).
Chemical Properties Analysis
The chemical properties, such as reactivity and stability, can also be deduced from studies on related compounds. For example, Patel and Patel (2010) investigated the synthesis and biological activity of thiazolidin-benzamides, providing insights into the chemical behavior and potential biological interactions of benzamide derivatives (Patel & Patel, 2010).
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-[[4-(2-benzamido-4-methyl-1,3-thiazol-5-yl)-1,3-thiazol-2-yl]amino]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4O3S2/c1-12-17(30-21(22-12)25-18(26)13-5-3-2-4-6-13)16-11-29-20(24-16)23-15-9-7-14(8-10-15)19(27)28/h2-11H,1H3,(H,23,24)(H,27,28)(H,22,25,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IITHJTMALFPRNV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2=CC=CC=C2)C3=CSC(=N3)NC4=CC=C(C=C4)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[[4-(2-Benzamido-4-methyl-1,3-thiazol-5-yl)-1,3-thiazol-2-yl]amino]benzoic acid |
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